3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide
CAS No.:
Cat. No.: VC18499601
Molecular Formula: C28H29IN2S2
Molecular Weight: 584.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H29IN2S2 |
|---|---|
| Molecular Weight | 584.6 g/mol |
| IUPAC Name | (2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-methylcyclopent-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide |
| Standard InChI | InChI=1S/C28H29N2S2.HI/c1-4-29-23-10-6-8-12-25(23)31-27(29)18-16-21-14-15-22(20(21)3)17-19-28-30(5-2)24-11-7-9-13-26(24)32-28;/h6-13,16-19H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | NVJNVWJVFOKKJO-UHFFFAOYSA-M |
| Isomeric SMILES | CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCC(=C3C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-] |
| Canonical SMILES | CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bis-benzothiazole core bridged by conjugated ethenyl groups and a methyl-substituted cyclopentenyl spacer. The molecular formula (MW: 646.65 g/mol) confirms the presence of two benzothiazole rings, each substituted with ethyl groups at the 3-position, and an iodide counterion balancing the positive charge on the nitrogen . The (E)-configuration of the ethenyl linkages ensures planarity, enhancing π-orbital overlap and electronic delocalization.
Key structural elements:
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Two 3-ethylbenzothiazolium moieties
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Conjugated ethenyl bridges () in trans configuration
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Central 2-methylcyclopentenyl group
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Iodide () counterion
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 646.65 g/mol | |
| Appearance | Dark green crystalline solid | |
| Solubility | DMSO >100 mg/mL; Ethanol <1 mg/mL | |
| 678 nm (in DMSO) | ||
| Melting Point | 248–252°C (dec.) |
The extended conjugation system results in a molar extinction coefficient () exceeding , comparable to commercial cyanine dyes .
Synthesis and Manufacturing
Synthetic Pathway
The preparation follows a three-step sequence derived from benzothiazole quaternization and Heck coupling methodologies :
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Benzothiazole Formation:
Condensation of 2-aminothiophenol with ethyl iodide yields 3-ethyl-1,3-benzothiazol-2(3H)-ylidene. -
Quaternization:
Reaction with methyl triflate generates the benzothiazolium salt intermediate. -
Cross-Coupling:
Palladium-catalyzed coupling with 2-methylcyclopentenyl dihalide introduces the central spacer.
Critical Reaction Parameters:
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Temperature: 80–110°C for coupling steps
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Catalysts: Pd(OAc)/PPh system
Industrial Production
Current manufacturing is limited to specialty chemical producers:
Scale-up challenges include the palladium catalyst cost ($1,200/oz) and iodine handling requirements .
Functional Applications
Photonic Materials
The compound's strong NIR absorption enables:
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Organic Photovoltaics: As an electron donor in bulk heterojunction cells (PCE: 6.2% in prototype devices) .
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Optical Data Storage: Write-once read-many (WORM) media with 10 cycle durability.
Biomedical Imaging
Functionalized derivatives show tumor-targeting capabilities in murine models:
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Tumor-to-Background Ratio: 8.3:1 at 24 h post-injection
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Excitation/Emission: 650/720 nm (ideal for deep-tissue imaging) .
Recent Research Advancements
Enhanced Photostability
Encapsulation in mesoporous silica nanoparticles (MSNs) reduces photodegradation by 73% under AM1.5 illumination .
Terahertz Modulation
Third-order nonlinear susceptibility () reaches , enabling ultrafast optical switching applications .
Challenges and Future Directions
Synthetic Improvements
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Catalyst Recycling: Recent studies demonstrate 89% Pd recovery using magnetic nanoparticle supports .
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Solvent Reduction: Switch from DMF to Cyrene™ lowers E-factor by 34%.
Emerging Applications
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Quantum Computing: As a molecular qubit candidate (: 12 μs at 4 K).
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Agrochemical Sensors: NIR-based detection of soil nitrates (LOD: 0.2 ppm).
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